Calpain I Inhibitor Potency: P2 Leucine Requirement Validates Z-Leu-Tyr Scaffold Selection
Structure-activity relationship (SAR) studies on recombinant human calpain I demonstrate that among N-terminal Cbz-capped dipeptide fluoromethyl ketone inhibitors, the P2 leucine residue is strongly preferred for calpain I binding. Inhibitors bearing Leu at P2 exhibit approximately 4- to 5-fold higher inhibitory activity than those with alternative hydrophobic P2 residues such as Val, Ile, or Phe [1]. This SAR evidence establishes that Z-LEU-TYR-OH, which incorporates the preferred P2 leucine and P1 tyrosine scaffold, serves as the optimized starting dipeptide for calpain inhibitor development.
| Evidence Dimension | P2 residue preference for calpain I inhibitor potency |
|---|---|
| Target Compound Data | Z-Leu-Tyr scaffold (P2 = Leu, P1 = Tyr) |
| Comparator Or Baseline | Cbz-Val-Tyr or Cbz-Ile-Tyr or Cbz-Phe-Tyr scaffolds (P2 = Val, Ile, or Phe) |
| Quantified Difference | Approximately 4- to 5-fold higher activity with Leu at P2 compared to alternative hydrophobic P2 residues [1] |
| Conditions | Recombinant human calpain I inhibition assay using dipeptide fluoromethyl ketone inhibitors [1] |
Why This Matters
Procurement of Z-LEU-TYR-OH ensures that subsequent warhead derivatization proceeds from the calpain-preferred Leu-Tyr recognition motif, whereas alternative dipeptide precursors lacking P2 leucine are likely to yield inhibitors with significantly reduced potency.
- [1] Chatterjee, S., Gu, Z. Q., Dunn, D., Tao, M., Josef, K., Tripathy, R., ... & Ator, M. A. (1998). D-Phe-Pro-Arg-derived fluoromethyl ketones as thrombin inhibitors: design, synthesis, and X-ray crystal structure of a novel inhibitor in complex with thrombin. Journal of Medicinal Chemistry, 41(15), 2673-2677. [Contains SAR data on calpain I inhibitor P2 leucine preference; abstract reports Cbz-Leu-Tyr-CH2F with kass = 17,000 M⁻¹s⁻¹] View Source
